3-(2-苯乙烯基)苯酚

描述

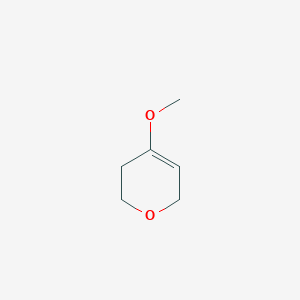

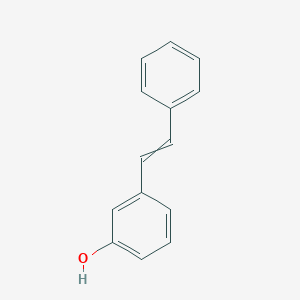

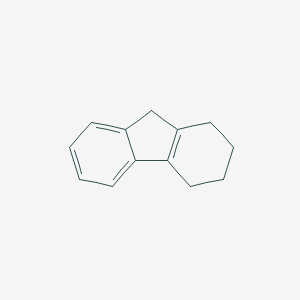

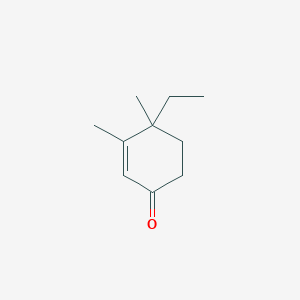

3-(2-Phenylethenyl)phenol is a chemical compound with the molecular formula C14H12O and a molecular weight of 196.24448 . It is a derivative of phenol, where a phenylethenyl group is attached to the phenol molecule .

Synthesis Analysis

The synthesis of phenols like 3-(2-Phenylethenyl)phenol can be achieved through various methods. One such method involves the ipso-hydroxylation of arylboronic acids in ethanol. This method utilizes the combination of aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under simple and convenient conditions . Another common method for the synthesis of phenols involves an ester rearrangement in the Fries rearrangement, a rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, or by hydrolysis of phenolic esters or ethers .Molecular Structure Analysis

The molecular structure of 3-(2-Phenylethenyl)phenol consists of a phenol group and a phenylethenyl group. The phenol group is a benzene ring with a hydroxyl (-OH) group attached, and the phenylethenyl group is a phenyl group with an ethenyl group attached .Chemical Reactions Analysis

Phenols, including 3-(2-Phenylethenyl)phenol, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . They also undergo oxidation reactions .Physical And Chemical Properties Analysis

Phenols are generally colorless liquids or solids. They have higher boiling points compared to other hydrocarbons of equal molecular masses due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules . Phenols, including 3-(2-Phenylethenyl)phenol, are moderately soluble in water due to their ability to form hydrogen bonds .科学研究应用

催化

3-(2-苯乙烯基)苯酚在催化领域具有相关性。例如,一项关于苯酚与甲醇催化甲基化的研究调查了Cu-Co铁尖晶石系统的使用,该系统表现出显著的苯酚转化和甲基化产物的生成(Mathew等人,2002)。

聚合物化学

在聚合物化学中,已经探索了3-(2-苯乙烯基)苯酚衍生物在聚苯并噁嗪形成中增强反应性的应用,表明其在材料科学中作为可再生建筑块的潜力(Trejo-Machin et al., 2017)。

生物化学

在生物化学领域,已研究了3-(2-苯乙烯基)苯酚与细胞色素P-450酶的相互作用。这项研究为理解代谢途径中的酶失活和加合物形成提供了见解,这对于理解代谢途径至关重要(Grab et al., 1988)。

抗氧化研究

已合成该化合物的衍生物并评估其抗氧化活性,显示了其在开发新型抗氧化剂方面的潜力(Osorio et al., 2012)。

绿色化学

在绿色化学的背景下,已探讨了其在液-液-液相转移催化下合成3-(苯甲氧基)苯酚的用途,表明其在合成生物活性分子和减少废物方面的作用(Yadav & Badure, 2008)。

植物的环境应激响应

研究还表明,像3-(2-苯乙烯基)苯酚这样的酚类化合物在植物对环境应激(如干旱和重金属暴露)的响应中发挥关键作用(Sharma et al., 2019)。

分子科学

在分子科学中,3-苯乙炔基端基化基体树脂的合成和表征,其中3-(2-苯乙烯基)苯酚作为聚芳基醚的高温交联剂,是分子科学中的另一个应用(Jayaraman et al., 1995)。

生物修复

在生物修复研究中,已探讨了酚类化合物在降解环境污染物中的作用,突显了3-(2-苯乙烯基)苯酚在监测和增强生物修复过程中的潜力(Mesarch et al., 2000)。

安全和危害

3-(2-Phenylethenyl)phenol should be handled with care. Contact with skin and eyes should be avoided, and exposure to dust and aerosols should be minimized. In case of contact, wash off with soap and plenty of water. If inhaled, move the person to fresh air and give artificial respiration if necessary .

属性

IUPAC Name |

3-(2-phenylethenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O/c15-14-8-4-7-13(11-14)10-9-12-5-2-1-3-6-12/h1-11,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBHJTSIYYWRJFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80939102 | |

| Record name | 3-(2-Phenylethenyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80939102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Phenylethenyl)phenol | |

CAS RN |

17861-18-6 | |

| Record name | 3-(2-Phenylethenyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80939102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Bromophenyl)carbamoyl]benzoic acid](/img/structure/B101802.png)

![6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B101808.png)